molecular formula C20H36O5 B1632688 7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid CAS No. 201848-10-4

7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid

Cat. No. B1632688
CAS RN: 201848-10-4
M. Wt: 356.5 g/mol
InChI Key: DPOINJQWXDTOSF-UHFFFAOYSA-N
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Description

7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid, also known as HOCI or CLA, is a naturally-occurring fatty acid found in the milk and meat of ruminant animals. The molecule consists of 38 Hydrogen atoms, 21 Carbon atoms, and 5 Oxygen atoms . It contains a total of 64 bonds, including 26 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ketone, 3 hydroxyl groups, and 2 secondary alcohols .


Molecular Structure Analysis

The molecular formula of this compound is C20H36O5. It has a molecular weight of 356.5 g/mol. The structure includes a six-membered ring and various functional groups including a carboxylic acid, a ketone, and multiple hydroxyl groups .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³, a boiling point of 553.2±35.0 °C at 760 mmHg, and a flash point of 302.4±22.4 °C . It has 5 H bond acceptors, 3 H bond donors, and 14 freely rotating bonds . Its polar surface area is 95 Ų .

Scientific Research Applications

Prostaglandin Synthesis and Optical Resolution

A key application of this compound is in the synthesis of prostaglandins. Marsheck and Miyano (1973) discussed the use of esters of racemic 7-(2− trans -styryl-3-hydroxy-5-oxocyclopentenyl)- n -heptanoic acid in the synthesis of F- and E-type prostaglandins, highlighting its role in the stereoselective hydrolysis process (Marsheck & Miyano, 1973).

Novel Prostaglandin Analogues

Smith et al. (1977) synthesized a series of prostaglandin analogues, including 7-[2-(3-Hydroxyoctyl)-1,1,4-trioxo-3-thiazolidinyl]heptanoic acid, demonstrating its potential in mimicking the E series of prostaglandins and binding to prostaglandin receptors (Smith, Lee, Gould, & Cragoe, 1977).

Laboratory-scale Synthesis

Naora, Ohnuki, and Nakamura (1988) developed a method for synthesizing 7-(2-hydroxy-5-oxo-1-cyclopentenyl)heptanoic acid, a prostanoid synthon, from commercially available materials. This method enables the production of valuable synthons for prostaglandins on a laboratory scale (Naora, Ohnuki, & Nakamura, 1988).

Monoesterification Method Development

Babler and Moy (1979) reported a method for the monoesterification of α, ω-Dicarboxylic acids, including 7-(5-oxocyclopentenyl)heptanoic acid. This approach is significant for large-scale synthesis, demonstrating the versatility and practicality of the compound in prostaglandin synthesis (Babler & Moy, 1979).

Synthesis of Misoprostol Intermediate

Jiang Xin-peng et al. (2017) synthesized the key intermediate of misoprostol, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, from suberic acid. This showcases the compound's significance in the synthesis of pharmaceuticals (Jiang Xin-peng, Wang, Xing, Li, & Yu, 2017).

Inhibitor Synthesis and Biological Activity Studies

Hoffman et al. (1985) explored the synthesis of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic (heptanoic) acids and their lactone derivatives, testing them as inhibitors for 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This research highlights the compound's relevance in biochemistry and pharmacology (Hoffman, Alberts, Cragoe, Deana, Evans, Gilfillan, Gould, Huff, Novello, & Prugh, 1985).

Epothilone A Synthesis

Shioji, Kawaoka, Miura, and Okuma (2001) described the synthesis of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, using a lipase-catalyzed optical resolution. This underscores the compound's role in the synthesis of complex bioactive molecules (Shioji, Kawaoka, Miura, & Okuma, 2001).

Corrosion Inhibition Applications

Aghzzaf et al. (2014) researched heptanoic acid adsorption on grafted palygorskite for its use as a controlled-release corrosion inhibitor of steel. This study expands the application of heptanoic acid derivatives into materials science and corrosion prevention (Aghzzaf, Rhouta, Rocca, Khalil, Caillet, & Hakkou, 2014).

Novel Routes to 7-Amino-heptanoic Acid Hydrochloride

Juanjuan, Jiemei, Xiaozhu, and Jiashu (2010) developed a novel route for preparing 7-Amino-heptanoic acid hydrochloride, showcasing the compound's relevance in synthesizing specialized chemicals (Juanjuan, Jiemei, Xiaozhu, & Jiashu, 2010).

Carbohydrate Derivative Synthesis

Ager and East (1994) utilized the 7-oxabicyclo[2.2.1]heptanyl system, derived from compounds including heptanoic acid, for the stereoselective synthesis of carbohydrate derivatives. This illustrates the compound's utility in complex organic synthesis and carbohydrate chemistry (Ager & East, 1994).

properties

IUPAC Name

7-[3-hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOINJQWXDTOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864883
Record name 11,15-Dihydroxy-9-oxoprostan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
Reactant of Route 2
7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
Reactant of Route 3
7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
Reactant of Route 4
7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
Reactant of Route 5
7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
Reactant of Route 6
7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid

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